![molecular formula C18H16BrN3O4 B2399214 3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one CAS No. 2380194-50-1](/img/structure/B2399214.png)
3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one is an organic compound with diverse applications in scientific research. Its complex structure combines elements of pyridine, pyrrolidine, and benzoxazole, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions
Industrial Production Methods
On an industrial scale, the production would involve optimizing the reaction conditions to maximize efficiency and minimize waste. This often includes the use of automated systems for precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
This compound can undergo a variety of chemical reactions:
Oxidation: : Oxidative conditions can modify the functional groups attached to the benzoxazole and pyrrolidine rings.
Reduction: : Certain reductive conditions might reduce specific functional groups without affecting the stability of the entire molecule.
Substitution: : Electrophilic or nucleophilic substitutions can occur, especially involving the bromine atom on the pyridine ring.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: : Reagents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: : Nucleophiles like sodium methoxide (NaOMe) or electrophiles like alkyl halides.
Major Products Formed
Depending on the reaction conditions and reagents used, the major products can vary widely, from hydroxylated derivatives to alkylated or reduced forms of the original molecule.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a precursor or intermediate in the synthesis of more complex molecules. Its reactive sites make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, its structural components might interact with various biomolecules, making it a useful tool in the study of biochemical pathways and molecular biology.
Medicine
This compound might have potential applications in medicinal chemistry, such as drug development or as a probe for studying the function of biological systems. Its interaction with specific biological targets could lead to the discovery of new therapeutic agents.
Industry
Industrial applications could include its use as a catalyst or as a part of advanced materials with specific desirable properties, such as enhanced stability or reactivity.
作用機序
The compound's mechanism of action would depend on its specific application. Generally, it would interact with molecular targets through various types of chemical bonds and forces, such as hydrogen bonding, van der Waals forces, and covalent bonding.
Molecular Targets and Pathways
Potential molecular targets include enzymes, receptors, and other proteins, with pathways involved in these interactions varying according to the biological or chemical context of its use.
類似化合物との比較
Similar Compounds
3-[2-(2-Oxoethyl)-1,3-benzoxazol-2-one]: : Similar core structure but without the pyrrolidinyl and bromopyridinyl groups.
3-(3-Bromopyridin-4-yl)-1,3-benzoxazol-2-one: : Lacks the oxopyrrolidinyl group.
Pyrrolidinyl-benzoxazole derivatives: : Various modifications of the pyrrolidinyl group.
Uniqueness
What sets 3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one apart is its specific combination of functional groups, which confer unique chemical properties and reactivity patterns, making it particularly versatile and valuable in a wide range of applications.
That's the comprehensive breakdown. Any specific area you'd like to dive deeper into?
特性
IUPAC Name |
3-[2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4/c19-13-9-20-7-5-15(13)25-12-6-8-21(10-12)17(23)11-22-14-3-1-2-4-16(14)26-18(22)24/h1-5,7,9,12H,6,8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNSTUVJPGPKJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
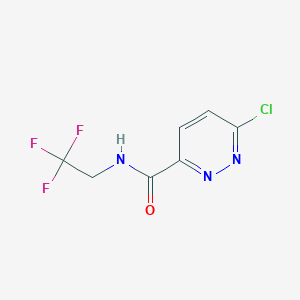
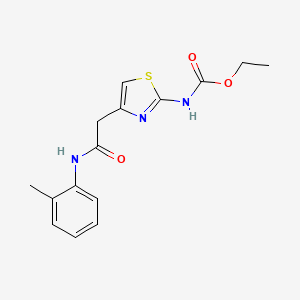
![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(4-chlorophenyl)propanamide](/img/structure/B2399133.png)
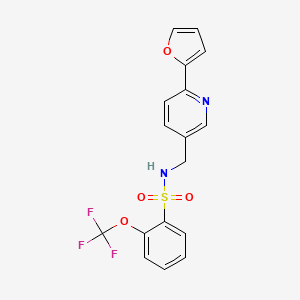
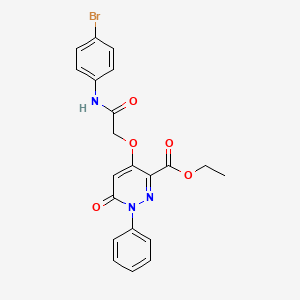
![7-(3-chlorophenyl)-N-(2-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2399142.png)
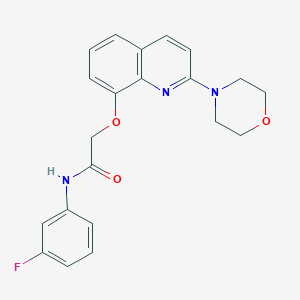
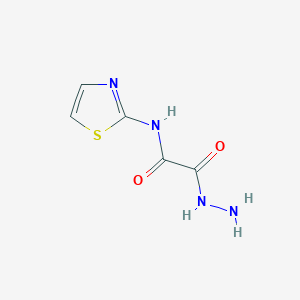
![2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride](/img/new.no-structure.jpg)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2399148.png)
![3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2399149.png)
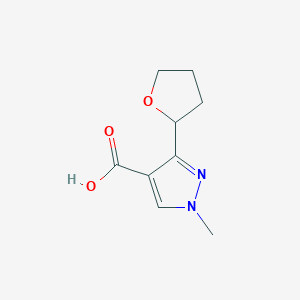
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2399151.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2399154.png)
